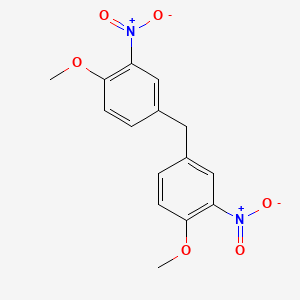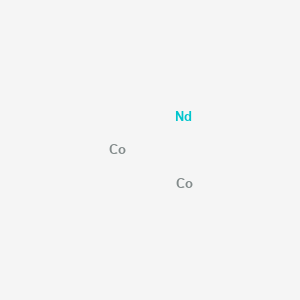
Cobalt--neodymium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–neodymium (2/1) is an intermetallic compound composed of cobalt and neodymium in a 2:1 ratio. This compound is known for its unique magnetic properties and is used in various high-tech applications, including permanent magnets and catalysts. The combination of cobalt and neodymium results in a material with enhanced magnetic and catalytic properties, making it valuable in both industrial and scientific research contexts.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–neodymium (2/1) can be synthesized through various methods, including:
Recurrent Deposition-Precipitation Method: This method involves the deposition of cobalt onto a neodymium oxide support, followed by a reduction process to form the intermetallic compound.
Hydrothermal Method: In this method, cobalt and neodymium precursors are reacted in an aqueous solution under high temperature and pressure to form the compound.
Industrial Production Methods
Industrial production of cobalt–neodymium (2/1) typically involves large-scale synthesis using methods such as the recurrent deposition-precipitation method, which allows for precise control over the composition and properties of the final product .
化学反応の分析
Types of Reactions
Cobalt–neodymium (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt and neodymium oxides.
Reduction: Reduction reactions can convert cobalt and neodymium oxides back to the intermetallic compound.
Substitution: The compound can undergo substitution reactions where other elements replace cobalt or neodymium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include cobalt and neodymium oxides, as well as various substituted intermetallic compounds depending on the specific reagents and conditions used .
科学的研究の応用
Cobalt–neodymium (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogen evolution reactions
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of high-performance permanent magnets and other advanced materials.
作用機序
The mechanism by which cobalt–neodymium (2/1) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in applications such as catalysis and magnetic resonance imaging. For example, in catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactants, leading to increased reaction rates and selectivity .
類似化合物との比較
Cobalt–neodymium (2/1) can be compared with other similar intermetallic compounds, such as:
Neodymium–iron–boron (NdFeB): Known for its strong magnetic properties, NdFeB is widely used in permanent magnets.
Samarium–cobalt (SmCo): Another high-performance magnetic material, SmCo is known for its excellent magnetic properties at high temperatures.
These comparisons highlight the unique combination of properties that make cobalt–neodymium (2/1) a valuable material in various applications.
特性
CAS番号 |
12017-34-4 |
|---|---|
分子式 |
Co2Nd |
分子量 |
262.11 g/mol |
IUPAC名 |
cobalt;neodymium |
InChI |
InChI=1S/2Co.Nd |
InChIキー |
CDCZEVMCTOMHKH-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


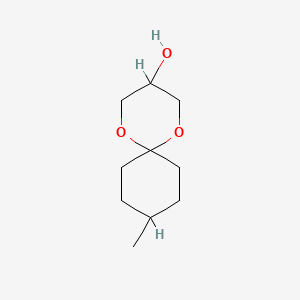

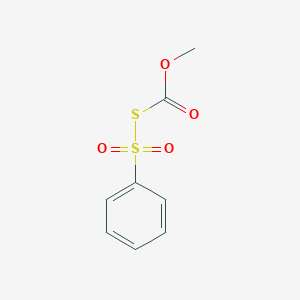
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
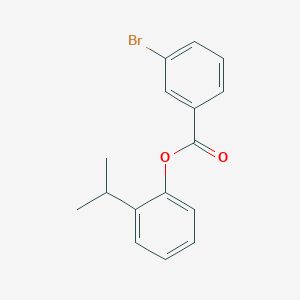

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
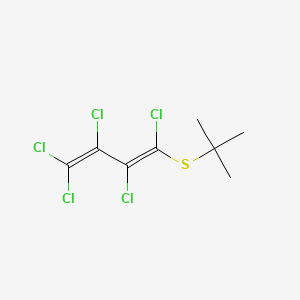
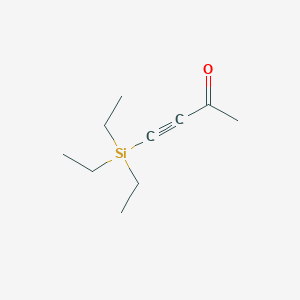
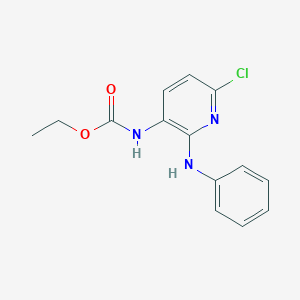
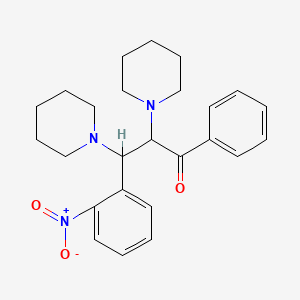
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
